molecular formula C16H18ClFN4 B12270561 3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B12270561
M. Wt: 320.79 g/mol
InChI Key: OYRHIAIOGJCOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a 6-methylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine to form the intermediate 4-[(2-chloro-6-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methylpyridazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-fluorophenyl)pyrimidine

Uniqueness

3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its pharmacological properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C16H18ClFN4

Molecular Weight

320.79 g/mol

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C16H18ClFN4/c1-12-5-6-16(20-19-12)22-9-7-21(8-10-22)11-13-14(17)3-2-4-15(13)18/h2-6H,7-11H2,1H3

InChI Key

OYRHIAIOGJCOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.